
7,8,8a,9,10,16c-Hexahydrohexahelicene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,8a,9,10,16c-Hexahydrohexahelicene is a polycyclic aromatic hydrocarbon with the molecular formula C26H22 . It is a helicene derivative, characterized by its unique helical structure, which imparts interesting optical and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8a,9,10,16c-Hexahydrohexahelicene typically involves the cyclization of suitable precursors under specific conditions. One common method is the oxidative photocyclization of stilbene derivatives. This reaction is usually carried out in the presence of a photosensitizer such as iodine or a transition metal complex under UV light .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7,8,8a,9,10,16c-Hexahydrohexahelicene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the helicene framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized helicenes .
Applications De Recherche Scientifique
7,8,8a,9,10,16c-Hexahydrohexahelicene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and molecular recognition studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool due to its fluorescent properties.
Mécanisme D'action
The mechanism by which 7,8,8a,9,10,16c-Hexahydrohexahelicene exerts its effects is largely dependent on its interaction with other molecules. Its helical structure allows for unique π-π stacking interactions, which can influence molecular recognition and binding. In biological systems, it may interact with DNA or proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahelicene: A parent compound with a similar helical structure but without the additional hydrogen atoms.
Tetrahelicene: A smaller helicene with fewer aromatic rings.
Octahelicene: A larger helicene with more aromatic rings, offering different electronic properties.
Uniqueness
7,8,8a,9,10,16c-Hexahydrohexahelicene is unique due to its specific helical structure and the presence of additional hydrogen atoms, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring precise molecular recognition and binding .
Propriétés
Numéro CAS |
71790-72-2 |
|---|---|
Formule moléculaire |
C26H22 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
7,8,8a,9,10,16c-hexahydrohexahelicene |
InChI |
InChI=1S/C26H22/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-12,21,26H,13-16H2 |
Clé InChI |
ISILDLWQPFCXBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3C1CCC4=C3C5=CC=CC=C5C=C4)C6=CC=CC=C6C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



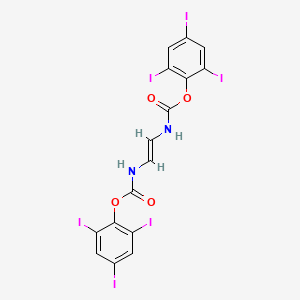
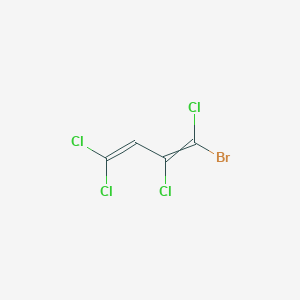
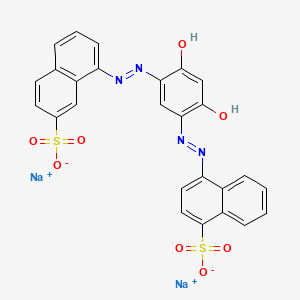
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
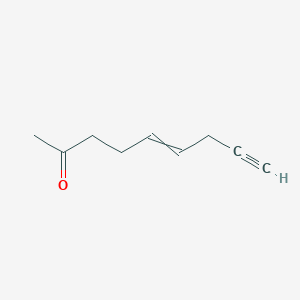
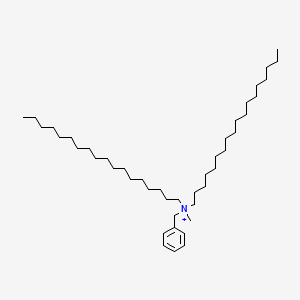
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
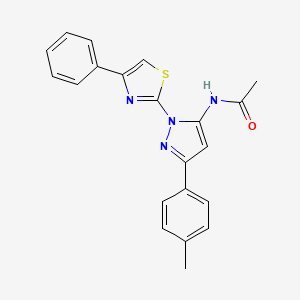

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
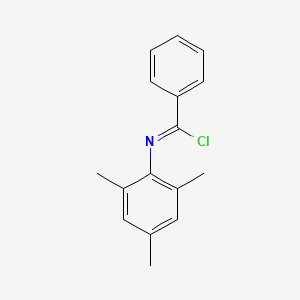
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
